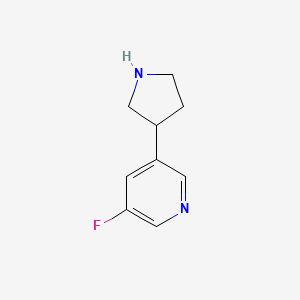
Carbamic acid, (3-fluorophenyl)-, ethyl ester (9CI)
概要
説明
Carbamic acid, (3-fluorophenyl)-, ethyl ester (9CI) is a chemical compound with the molecular formula C9H10FNO2. It is also known by its IUPAC name, ethyl N-(3-fluorophenyl)carbamate. This compound is part of the carbamate family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-fluorophenyl)-, ethyl ester typically involves the reaction of 3-fluoroaniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Fluoroaniline+Ethyl chloroformate→Carbamic acid, (3-fluorophenyl)-, ethyl ester+HCl
Industrial Production Methods
On an industrial scale, the production of carbamic acid, (3-fluorophenyl)-, ethyl ester can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
Carbamic acid, (3-fluorophenyl)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-fluoroaniline and ethanol.
Oxidation: It can be oxidized to form corresponding carbamates with higher oxidation states.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-Fluoroaniline and ethanol.
Oxidation: Various oxidized carbamates.
Substitution: Substituted phenyl carbamates.
科学的研究の応用
Carbamic acid, (3-fluorophenyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of carbamic acid, (3-fluorophenyl)-, ethyl ester involves its interaction with various molecular targets. It can inhibit enzymes by forming stable carbamate-enzyme complexes, which prevent the enzyme from performing its normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- Carbamic acid, (4-fluorophenyl)-, ethyl ester
- Carbamic acid, (2-fluorophenyl)-, ethyl ester
- Carbamic acid, (3-chlorophenyl)-, ethyl ester
Uniqueness
Carbamic acid, (3-fluorophenyl)-, ethyl ester is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
特性
CAS番号 |
403-92-9 |
|---|---|
分子式 |
C9H10FNO2 |
分子量 |
183.18 g/mol |
IUPAC名 |
ethyl N-(3-fluorophenyl)carbamate |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12) |
InChIキー |
RDCNKBVMLNCTEV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=CC(=CC=C1)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














